molecular formula C4H4N4O B11758959 4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile

4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile

Katalognummer: B11758959
Molekulargewicht: 124.10 g/mol
InChI-Schlüssel: CKASPDOFJQPTRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonitrile compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Wissenschaftliche Forschungsanwendungen

4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or modulate receptor activity, leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C4H4N4O

Molekulargewicht

124.10 g/mol

IUPAC-Name

4-methyl-5-oxo-1H-1,2,4-triazole-3-carbonitrile

InChI

InChI=1S/C4H4N4O/c1-8-3(2-5)6-7-4(8)9/h1H3,(H,7,9)

InChI-Schlüssel

CKASPDOFJQPTRA-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NNC1=O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.